molecular formula C25H29FN2O3S B2465822 7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892766-56-2

7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2465822
CAS No.: 892766-56-2
M. Wt: 456.58
InChI Key: RWIBDHNKDZFUOU-UHFFFAOYSA-N
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Description

“7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” is a complex organic compound that belongs to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinolone core, followed by the introduction of the azepane ring, the sulfonyl group, and the fluoro substituent. Common reagents used in these reactions include:

    Quinolone Core Synthesis: Starting materials such as aniline derivatives and acyl chlorides.

    Azepane Ring Introduction: Azepane or its derivatives.

    Sulfonyl Group Addition: Sulfonyl chlorides.

    Fluoro Substitution: Fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halides or nucleophiles.

    Hydrolysis: Acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinolone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Possible development as a pharmaceutical agent with antibacterial or antiviral properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known quinolone antibiotic.

    Levofloxacin: Another quinolone antibiotic with a broad spectrum of activity.

    Moxifloxacin: A fluoroquinolone with enhanced activity against certain bacteria.

Uniqueness

“7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” is unique due to its specific structural features, such as the azepane ring and the dimethylbenzenesulfonyl group

Properties

IUPAC Name

7-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)19-10-9-17(2)18(3)13-19)25(29)20-14-21(26)23(15-22(20)27)28-11-7-5-6-8-12-28/h9-10,13-16H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIBDHNKDZFUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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